molecular formula C18H18ClNO2 B2882676 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-93-7

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2882676
CAS No.: 850904-93-7
M. Wt: 315.8
InChI Key: XGIPEADVLDQFTE-UHFFFAOYSA-N
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Description

5-((4-Chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in compounds with diverse biological activities . This derivative is specifically engineered for research applications in medicinal chemistry and drug discovery. The core isoquinolinone structure is recognized for its significance in the development of pharmacologically active molecules, including investigations for neurological and anti-infective agents . The compound features a 2-ethyl substitution on the dihydroisoquinolinone nitrogen and a 5-((4-chlorobenzyl)oxy) side chain, modifications that are strategically designed to modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. The primary research value of this compound lies in its potential as a building block or intermediate for the synthesis of more complex chemical entities, as well as a candidate for in vitro biological screening. Researchers can explore its potential as a modulator of key enzymatic targets. For instance, related derivatives have been studied in the context of acetylcholinesterase (AChE) inhibition for Alzheimer's disease research, where increasing synaptic acetylcholine levels can improve cognitive processes such as memory, attention, and learning . Furthermore, the structural similarity to other dihydroisoquinolinone derivatives, which have demonstrated potent antioomycete and antifungal activity in agricultural research, suggests potential applications in plant pathology and the development of crop protection agents . Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and efficacy in relevant biological models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIPEADVLDQFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 2-ethyl-3,4-dihydroisoquinolin-1(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorobenzyl group onto the isoquinolinone core.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Positional Effects of Chlorine :

  • The 4-chlorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to the 2-chloro isomer (), which may disrupt optimal binding to tubulin’s colchicine site .
  • Substitution at position 5 with benzyloxy groups (e.g., 4-Cl, 4-Me, or 2-Cl) modulates steric and electronic interactions, affecting potency .

Linker and Functional Group Impact :

  • Carbonyl-linked substituents (e.g., 3,4,5-trimethoxybenzoyl in 16g) improve antiproliferative activity (GI50 = 51 nM) compared to alkyl or sulfonyl linkers .
  • Sulfamoyloxy groups (e.g., in 17f) enhance tubulin polymerization inhibition (IC50 ~1 µM) by mimicking the sulfonate group of combretastatin A-4 .

Conformational Biasing :

  • X-ray analyses () reveal that electrostatic repulsion between adjacent carbonyl groups in derivatives like 17f enforces a "steroid-like" conformation, critical for high activity . The target compound’s ethyl group at position 2 may similarly influence conformational preferences.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW = 335.8 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs (e.g., ’s compound, MW = 391.9 g/mol) .

Biological Activity

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the isoquinoline class. Its unique molecular structure, characterized by a chlorobenzyl ether and a dihydroisoquinoline moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C18H20ClN1O2, with a molecular weight of approximately 320.81 g/mol. The compound's structure can be represented as follows:

5 4 chlorobenzyl oxy 2 ethyl 3 4 dihydroisoquinolin 1 2H one\text{5 4 chlorobenzyl oxy 2 ethyl 3 4 dihydroisoquinolin 1 2H one}

This compound's structural features include:

  • A chlorobenzyl ether group that may enhance lipophilicity and facilitate membrane permeability.
  • A dihydroisoquinoline core , which is often associated with various biological activities.

The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the isoquinolinone core can modulate biological activity.

Study on Isoquinoline Derivatives

A study investigating the biological activities of isoquinoline derivatives highlighted the importance of structural modifications in enhancing pharmacological effects. The findings suggested that:

  • Hydroxyl group substitution can significantly alter biological activity.
  • Compounds with a similar chlorobenzyl ether structure exhibited higher binding affinities to certain receptors compared to their analogs without this modification.

Comparison with Related Compounds

The following table summarizes key features and biological activities of related compounds:

Compound NameStructureKey FeaturesBiological Activity
5-Bromo-N-(methoxycarbonyl)-R-(phenyl)thiazolidinStructureDifferent heterocyclic frameworkAnticancer research
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-oneStructureHydroxyl group substitutionNeuroprotective
1-(4-chlorobenzyl)oxy-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanStructureDifferent substitution patternPotentially enhanced solubility

Future Directions for Research

Further investigations are necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Specific areas for future research include:

  • In vitro and in vivo studies to assess its efficacy against targeted diseases.
  • Mechanistic studies to understand its interactions at the molecular level.
  • Optimization of synthetic routes to improve yield and purity for potential therapeutic applications.

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundSubstituentsKey BioactivityReference CAS
Target compound4-Cl-benzyloxy, 2-ethylUnder investigationN/A
5-Chloro-3,4-dihydroisoquinolin-1-one5-ClAntiproliferative129075-59-8
7-Fluoro analog7-FEnhanced receptor bindingN/A

Advanced Question: How does the substitution pattern influence pharmacological activity compared to analogs?

Methodological Answer:
The 4-chlorobenzyloxy and 2-ethyl groups confer unique properties:

  • Electron-withdrawing effects : The 4-Cl group enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
  • Steric bulk : The 2-ethyl group may reduce metabolic clearance compared to methyl analogs .
  • Hydrogen bonding : The ether oxygen participates in intermolecular interactions (e.g., O–H⋯O bonds in crystal packing), affecting solubility .

Comparative molecular dynamics simulations can predict substituent impacts on protein-ligand interactions .

Advanced Question: What computational approaches predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • pKa estimation : Use software like MarvinSuite to assess protonation states under physiological pH, critical for bioavailability .
  • Degradation pathways : Simulate hydrolysis/oxidation reactions via Gaussian or ORCA, validated by accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Catalyst screening : Test Ru(II), Pd(II), or Cp*Co(III) catalysts for C–H activation efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify robust conditions. For example, a 10 mol% Ru(II) catalyst at 80°C increased yields by 25% in related syntheses .

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